molecular formula C16H18F2N4 B6460713 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine CAS No. 2549003-68-9

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

Cat. No. B6460713
CAS RN: 2549003-68-9
M. Wt: 304.34 g/mol
InChI Key: PSMHRNSXJVEOPJ-UHFFFAOYSA-N
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Description

“2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine” is a compound that has been mentioned in the context of antifungal research . It’s part of a class of compounds that are useful in the treatment of mycoses .

Scientific Research Applications

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has been used in a variety of scientific research applications. It has been used as a ligand to study G-protein coupled receptors (GPCRs), and as a tool for studying the effects of various drugs on GPCRs. This compound has also been used to study the effects of various drugs on ion channels, and to study the effects of various drugs on enzyme activity. Additionally, this compound has been used to study the effects of various drugs on gene expression and cell signaling pathways.

Mechanism of Action

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is believed to act as an agonist of G-protein coupled receptors (GPCRs). This means that when this compound binds to a GPCR, it triggers a response in the cell, which can lead to various biochemical and physiological effects. Additionally, this compound has been found to interact with various ion channels, enzymes, and gene expression pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to activate various G-protein coupled receptors, which can lead to a variety of effects on the cell, including changes in gene expression and cell signaling pathways. Additionally, this compound has been found to interact with various ion channels, enzymes, and gene expression pathways, which can lead to changes in cell function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, it is relatively stable, and can be stored for long periods of time. However, this compound does have some limitations. For example, it is not very water soluble, and so it can be difficult to dissolve in aqueous solutions. Additionally, it can be difficult to obtain large quantities of this compound for experiments.

Future Directions

There are a variety of potential future directions for research involving 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine. One potential direction is to further study the effects of this compound on various G-protein coupled receptors, ion channels, enzymes, and gene expression pathways. Additionally, further research could be conducted to improve the synthesis of this compound, and to develop new methods for using this compound in experiments. Additionally, further research could be conducted to develop new applications for this compound, such as the development of new drugs or therapies. Finally, further research could be conducted to better understand the mechanisms of action of this compound, and to explore the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a multi-step process that involves the reaction of two different precursors. The first step involves the reaction of 2,4-difluorophenylmethanol with piperazine to form the intermediate product 2,4-difluorophenylmethylpiperazine. This intermediate product is then reacted with 4-methylpyrimidine to form the desired product, this compound. This reaction requires the use of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted in a solvent such as acetonitrile or dimethyl sulfoxide (DMSO).

properties

IUPAC Name

2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4/c1-12-4-5-19-16(20-12)22-8-6-21(7-9-22)11-13-2-3-14(17)10-15(13)18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMHRNSXJVEOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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